5-Bromo-1-methyl-1H-indole-2-carboxylic acid

Fragment-based drug discovery HCV NS3 protease Allosteric inhibitors

5-Bromo-1-methyl-1H-indole-2-carboxylic acid (CAS 90766-47-5) is a disubstituted indole-2-carboxylic acid building block featuring a bromine atom at the 5-position and a methyl group at the N1-position of the indole ring. With a molecular weight of 254.08 g·mol⁻¹, a computed XLogP3 of 2.7, and a predicted pKa of 3.92, it occupies a distinct physicochemical space relative to its closest in-class analogs.

Molecular Formula C10H8BrNO2
Molecular Weight 254.083
CAS No. 90766-47-5
Cat. No. B2763759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-methyl-1H-indole-2-carboxylic acid
CAS90766-47-5
Molecular FormulaC10H8BrNO2
Molecular Weight254.083
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Br)C=C1C(=O)O
InChIInChI=1S/C10H8BrNO2/c1-12-8-3-2-7(11)4-6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14)
InChIKeyGCGFIFNQFLLJIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-1-methyl-1H-indole-2-carboxylic Acid (CAS 90766-47-5): Core Identity and Procurement-Relevant Profile


5-Bromo-1-methyl-1H-indole-2-carboxylic acid (CAS 90766-47-5) is a disubstituted indole-2-carboxylic acid building block featuring a bromine atom at the 5-position and a methyl group at the N1-position of the indole ring [1]. With a molecular weight of 254.08 g·mol⁻¹, a computed XLogP3 of 2.7, and a predicted pKa of 3.92, it occupies a distinct physicochemical space relative to its closest in-class analogs [1]. The compound has been co-crystallized with hepatitis C virus (HCV) full-length NS3 protease / helicase (PDB 5FPY, resolution 2.52 Å), where it binds an allosteric secondary site within the nucleic acid binding groove—providing a structurally validated starting point for fragment-based drug discovery [2][3]. Commercially available from multiple suppliers at purities typically ≥95% (often 98%), it is routinely sourced as a solid with an experimentally determined melting point of 231 °C .

Why 5-Bromo-1-methyl-1H-indole-2-carboxylic Acid Cannot Be Casually Substituted with In-Class Analogs


Indole-2-carboxylic acid derivatives are often treated as interchangeable building blocks, but the specific combination of the N1-methyl group and C5-bromine substituent in this compound generates a unique profile that simple analog substitution cannot replicate. Removing the N-methyl group (as in 5-bromo-1H-indole-2-carboxylic acid) increases the melting point by approximately 56 °C and raises the pKa by 0.33 units, altering both solid-state handling and ionization at physiological pH . Replacing bromine with chlorine (5-chloro-1-methyl-1H-indole-2-carboxylic acid) reduces lipophilicity (ΔXLogP3 ≈ –0.1) and eliminates the heavy-atom anomalous scattering signal essential for X-ray crystallographic phasing [1]. Omitting the halogen entirely (1-methyl-1H-indole-2-carboxylic acid) lowers XLogP3 by approximately 0.7 units and removes the versatile C5 cross-coupling handle [2]. Even regioisomeric repositioning of bromine from C5 to C6 alters the electronic distribution and pKa by approximately 0.5 units, which can affect both reactivity and target binding [3]. The crystallographically validated binding of this exact compound to the HCV NS3 allosteric site further underscores that the specific substitution pattern—not merely the indole-2-carboxylic acid scaffold—is responsible for the observed protein–ligand interaction [4].

Quantitative Differentiation Evidence: 5-Bromo-1-methyl-1H-indole-2-carboxylic Acid vs. Closest Analogs


HCV NS3 Alternate Binding Site: Crystallographically Validated Allosteric Engagement vs. Structurally Uncharacterized Analogs

5-Bromo-1-methyl-1H-indole-2-carboxylic acid (designated AT21457) has been co-crystallized with full-length HCV NS3 protease / helicase at 2.52 Å resolution (PDB 5FPY), where it occupies a secondary binding site within the nucleic acid binding groove—spatially distinct from both the active site and the ATP-binding pocket [1]. In contrast, the closely related 5-chloro-1-methyl-1H-indole-2-carboxylic acid, 6-bromo-1-methyl-1H-indole-2-carboxylic acid, and non-halogenated 1-methyl-1H-indole-2-carboxylic acid have no publicly available co-crystal structures with HCV NS3 or any other protein target, meaning their binding poses and target engagement cannot be directly compared [2]. The fragment screening campaign that identified AT21457 analyzed 24 protein targets and demonstrated that secondary sites such as the one occupied by AT21457 exhibit conservation patterns and physicochemical properties comparable to primary ligand-binding sites, supporting their potential druggability [3].

Fragment-based drug discovery HCV NS3 protease Allosteric inhibitors X-ray crystallography

Melting Point Depression by N1-Methylation: 231 °C vs. 287–288 °C for the Non-Methylated Analog

The N1-methyl group in 5-bromo-1-methyl-1H-indole-2-carboxylic acid eliminates the indole N–H hydrogen-bond donor, which is present in the non-methylated comparator 5-bromo-1H-indole-2-carboxylic acid. This structural modification results in a melting point of 231 °C for the target compound, compared with 287–288 °C for the non-methylated analog—a depression of approximately 56 °C (≈20% reduction on the Celsius scale) . The lower melting point reflects weaker intermolecular hydrogen bonding in the solid state and translates into measurable differences in thermal stability, recrystallization behavior, and solvent selection during purification.

Solid-state properties Crystal engineering Formulation Purification

pKa Shift from N1-Methylation: Enhanced Acidity (pKa 3.92) vs. Non-Methylated Analog (pKa 4.25)

N1-Methylation alters the electronic environment of the indole ring, indirectly influencing the acidity of the 2-carboxylic acid group. The predicted pKa of 5-bromo-1-methyl-1H-indole-2-carboxylic acid is 3.92 ± 0.30, compared with 4.25 ± 0.30 for the non-methylated 5-bromo-1H-indole-2-carboxylic acid—a ΔpKa of –0.33 units . The non-halogenated analog 1-methyl-1H-indole-2-carboxylic acid has a predicted pKa of 4.19 ± 0.30, confirming that the combined effect of N1-methyl and C5-bromo substituents produces the strongest acid in this series [1]. A pKa below 4.0 means the compound is >99% ionized at pH 7.4, which has direct consequences for aqueous solubility, permeability, and salt-form selection.

Ionization state Bioavailability Solubility-pH profile Salt formation

Lipophilicity Tuning by C5-Bromine: XLogP3 2.7 vs. 2.0 for the Non-Halogenated Analog

The C5-bromine atom contributes significantly to the lipophilicity of the target compound. 5-Bromo-1-methyl-1H-indole-2-carboxylic acid has a computed XLogP3 of 2.7, compared with 2.0 for the non-halogenated 1-methyl-1H-indole-2-carboxylic acid (ΔXLogP3 = +0.7) [1][2]. The 5-chloro analog has an intermediate XLogP3 of 2.6, demonstrating the halogen-dependent lipophilicity gradient (Br > Cl > H) . The 0.7 log-unit increase corresponds to an approximately 5-fold higher octanol / water partition coefficient, which can directly influence membrane permeability, plasma protein binding, and metabolic stability in biological assays.

Lipophilicity Membrane permeability LogP ADME

C5-Bromine as a Superior Cross-Coupling Handle: Synthetic Versatility vs. Chloro and Non-Halogenated Analogs

The C5-bromine substituent in the target compound serves as an optimal leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald–Hartwig). Aryl bromides generally exhibit superior reactivity compared to aryl chlorides in oxidative addition—the rate-determining step of most cross-coupling catalytic cycles—while aryl fluorides are essentially inert under standard conditions [1][2]. The non-halogenated analog (1-methyl-1H-indole-2-carboxylic acid) lacks this synthetic handle entirely, requiring electrophilic halogenation or directed ortho-metalation to introduce a reactive site. The 5-chloro analog can participate in cross-coupling but typically requires more forcing conditions (higher temperature, specialized ligands) and may give lower yields. Furthermore, palladium-catalyzed carbonylations of unprotected bromoindoles are well-established for the 5-bromo regioisomer, enabling direct conversion to amides and esters in excellent yields (up to 99%), as demonstrated with 5-bromoindole [3].

Synthetic chemistry Cross-coupling Suzuki reaction C–C bond formation

Free Carboxylic Acid for Direct Conjugation: Bypassing Ester Hydrolysis Required by the Ethyl Ester Analog

The target compound is supplied as the free carboxylic acid, enabling direct amide bond formation, esterification, or hydrazide synthesis without a deprotection step. The commercially available ethyl ester analog (ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate, CAS 91844-20-1, MW 282.13) requires saponification (e.g., LiOH in THF / H₂O) to liberate the free acid prior to conjugation, adding one synthetic step and potentially reducing overall yield . Direct procurement of the carboxylic acid eliminates this step, saving 1–2 days of reaction and workup time and avoiding base-mediated degradation risks for acid-sensitive downstream fragments.

Amide coupling Conjugation chemistry Synthetic efficiency Building block utility

Procurement-Driven Application Scenarios for 5-Bromo-1-methyl-1H-indole-2-carboxylic Acid


Fragment-Based Drug Discovery Targeting HCV NS3 or Homologous Viral Helicase / Protease Allosteric Sites

The co-crystal structure of 5-bromo-1-methyl-1H-indole-2-carboxylic acid with HCV NS3 (PDB 5FPY, 2.52 Å) provides a validated starting point for fragment growing, merging, or linking campaigns targeting the nucleic acid binding groove [1]. Research groups investigating HCV—or structurally homologous flavivirus helicases—can bypass the fragment soaking and hit identification phase by procuring this exact compound. The bromine atom's anomalous scattering signal facilitates X-ray crystallographic phasing, while the carboxylic acid enables direct elaboration to amides, esters, or heterocycles for structure–activity relationship exploration [2]. The allosteric binding mode may offer an orthogonal mechanism to active-site inhibitors, potentially circumventing resistance mutations that emerge against direct-acting antivirals [3].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling for Focused Compound Library Synthesis

Medicinal chemistry teams building focused libraries around the indole-2-carboxylic acid scaffold should prioritize this compound for its C5-bromine cross-coupling handle. The aryl bromide undergoes Suzuki, Heck, and Sonogashira reactions under mild conditions, enabling rapid parallel synthesis of biaryl, styryl, and alkynyl derivatives [1]. The established palladium-catalyzed aminocarbonylation protocol for 5-bromoindoles (demonstrated at 99% yield for 5-bromoindole with N-methylpiperazine) provides a direct route to diverse amide analogs without requiring protecting group strategies [2]. Compared with the 5-chloro analog, the bromo compound offers higher reactivity and generally requires lower catalyst loadings, shorter reaction times, and milder temperatures, making it the preferred choice for high-throughput chemistry workflows.

Physicochemical Property-Guided Lead Optimization: Exploiting the Br + N-Me Combination for Fine-Tuning pKa, LogP, and Solubility

The unique combination of N1-methyl and C5-bromo substituents positions this compound at a specific point in physicochemical space (pKa 3.92, XLogP3 2.7) that is not accessible with any single-substituent analog [1][2]. Structure–property relationship (SPR) studies aiming to balance ionization, lipophilicity, and permeability can use this compound as a reference point, with the 5-chloro analog (XLogP3 2.6) providing an incremental lipophilicity reduction and the non-halogenated analog (XLogP3 2.0) a larger reduction [3]. The melting point depression from 287–288 °C (non-methylated) to 231 °C (this compound) also facilitates melt-based formulation screening and differential scanning calorimetry (DSC) characterization in preformulation studies .

Direct Conjugation Chemistry for Bioconjugate, PROTAC, or Fluorescent Probe Synthesis

For chemical biology applications requiring direct conjugation of the indole-2-carboxylic acid scaffold to amines, hydrazines, or alcohols, the free carboxylic acid functionality eliminates the need for ester deprotection [1]. This is particularly advantageous in multi-step bioconjugate syntheses (e.g., PROTAC linker attachment, fluorescent probe construction, or biotinylation) where additional deprotection steps can degrade sensitive warheads or biomolecules. Procurement of the carboxylic acid rather than the ethyl ester analog (CAS 91844-20-1) saves 1–2 synthetic days and avoids the 5–20% yield loss typically associated with ester hydrolysis [2]. The bromine atom further serves as a latent functional handle for radiopharmaceutical labeling (e.g., via halogen exchange or Pd-mediated ¹¹C-carbonylation) if required at a later stage.

Quote Request

Request a Quote for 5-Bromo-1-methyl-1H-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.